Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester
Overview
Description
Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester is an organic compound with the molecular formula C₉H₁₀O₂S. It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with a thienyl group and the carboxylic acid is esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester typically involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclopropanecarboxylic acid+MethanolAcid CatalystCyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester depends on its specific application. In chemical reactions, the thienyl group can act as an electron-rich site, facilitating various electrophilic reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, methyl ester: Lacks the thienyl group, making it less versatile in electrophilic aromatic substitution reactions.
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester: Contains a methylene group instead of the thienyl group, leading to different reactivity and applications
Uniqueness
Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
methyl 1-thiophen-2-ylcyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-8(10)9(4-5-9)7-3-2-6-12-7/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGQVCSXQIDXON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195175 | |
Record name | Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620318-42-4 | |
Record name | Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620318-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 1-(2-thienyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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